Melamine, formaldehyde, p-toluenesulfonamide resin

Description

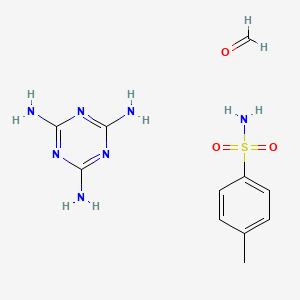

Melamine-formaldehyde (MF) resin is a thermosetting polymer synthesized via polycondensation of melamine (2,4,6-triamino-1,3,5-triazine) and formaldehyde under alkaline conditions. The reaction involves two stages: methylolation (formation of methylolmelamines) and condensation (crosslinking to form a rigid, water-resistant network) . MF resins are characterized by high nitrogen content (≈50%), which imparts flame retardancy, chemical resistance, and thermal stability (decomposition temperature >300°C) . Modifications with p-toluenesulfonamide (a sulfonamide derivative) enhance mechanical flexibility and reduce brittleness, expanding applications in coatings, adhesives, and laminates .

Properties

CAS No. |

97808-67-8 |

|---|---|

Molecular Formula |

C11H17N7O3S |

Molecular Weight |

327.37 g/mol |

IUPAC Name |

formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2 |

InChI Key |

MDIVCFDNUUVLFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N |

Related CAS |

25067-00-9 |

Origin of Product |

United States |

Preparation Methods

Synthesis Procedures and Reaction Mechanisms

The preparation of melamine, formaldehyde, p-toluenesulfonamide resin follows a multi-stage condensation process. A representative protocol involves:

-

Methylolation of Melamine :

Formaldehyde (37% aqueous solution) is heated to 50°C, and the pH is adjusted to 7.5–8.5 using sodium hydroxide . Melamine is gradually added under vigorous stirring, followed by polyethylene glycol or p-toluenesulfonamide as modifiers . The mixture is refluxed at 85–90°C for 2–2.5 hours to form methylolmelamine intermediates . -

Co-Condensation with p-Toluenesulfonamide :

p-Toluenesulfonamide (10–20% by mass relative to melamine) is introduced during or after methylolation . The reaction proceeds at 60–85°C under alkaline conditions (pH 8.0–8.4), facilitating nucleophilic substitution between methylol groups and sulfonamide residues . -

Cross-Linking and Dehydration :

The resin is vacuum-dehydrated at 0.2 MPa for 15–30 minutes to remove water and unreacted formaldehyde . Triethanolamine (0.1–0.2 parts by mass) is added as a stabilizer before cooling to 60°C .

Critical Reaction Parameters :

Catalysts and Additives in Resin Formulation

The incorporation of catalysts and modifiers optimizes resin performance:

-

Alkaline Catalysts : Sodium hydroxide (30% wt) maintains pH during methylolation, preventing premature condensation . Triethanolamine acts as a post-reaction stabilizer, reducing free formaldehyde content .

-

Plasticizers : Polyethylene glycol (5–10 parts by mass) improves flow characteristics during molding .

-

Fillers : α-Cellulose (23–42 parts by mass) and Chinese fir pulp cellulose enhance mechanical strength and reduce shrinkage .

Table 2: Additive Effects on Resin Properties

Purification and Post-Synthesis Processing

Post-condensation treatments ensure resin stability and homogeneity:

-

Vacuum Drying :

Wet resin is dehydrated at 60–80°C under 0.2 MPa vacuum for 7–8 hours, reducing moisture content to <2% . -

Pulverization and Blending :

Dried resin is milled to 40–80 mesh particles and mixed with inorganic fillers (e.g., talc, lithopone) via ball-milling for 15–17 hours . -

Quality Control Metrics :

Comparative Analysis of Industrial Synthesis Methods

Method A (Low-Temperature Condensation) :

Method B (High-Temperature Rapid Cure) :

-

Advantages : Faster gelation (30–60 minutes), higher cross-link density .

-

Limitations : Requires precise pH control to prevent degradation .

Characterization and Performance Metrics

Chemical Reactions Analysis

Types of Reactions

Condensation: The primary reaction involves the condensation of melamine and formaldehyde to form methylolmelamine.

Cross-linking: The addition of p-toluenesulfonamide leads to cross-linking, resulting in a thermosetting resin.

Common Reagents and Conditions

Reagents: Melamine, formaldehyde, p-toluenesulfonamide, alkaline and acidic catalysts.

Conditions: Temperature range of 60-150°C, pH control (alkaline for initial condensation, acidic for cross-linking).

Major Products

The major product is a thermosetting resin with high thermal stability and chemical resistance .

Scientific Research Applications

Introduction to Melamine, Formaldehyde, and p-Toluenesulfonamide Resin

Melamine, formaldehyde, and p-toluenesulfonamide resin is a thermosetting polymer known for its exceptional thermal stability, hardness, and chemical resistance. It is synthesized through the co-condensation of melamine and formaldehyde, with the addition of p-toluenesulfonamide enhancing its mechanical properties and adhesion capabilities. This resin has found extensive applications across various industries, particularly in the production of laminated materials and adhesives.

Properties of Melamine, Formaldehyde, and p-Toluenesulfonamide Resin

The unique properties of this resin arise from its cross-linked structure, which creates a rigid three-dimensional network. The incorporation of p-toluenesulfonamide modifies the resin's characteristics, making it suitable for specific applications where enhanced adhesion and flexibility are required.

Key Features

- High Thermal Stability : Maintains structural integrity at elevated temperatures.

- Chemical Resistance : Resists degradation from various chemicals.

- Mechanical Strength : Offers durability and hardness suitable for heavy-duty applications.

Laminated Structures

Melamine, formaldehyde, and p-toluenesulfonamide resin is extensively used in the production of laminated materials such as:

- Furniture : Provides a durable surface finish that resists wear and tear.

- Flooring : Used in laminate flooring due to its hardness and resistance to moisture.

Adhesives

This resin acts as a modifier in various adhesive formulations, enhancing their performance in:

- Wood Bonding : Offers superior adhesion properties for wood products.

- Coatings : Functions as an adhesion promoter in coatings and paints.

Decorative Laminates

The resin is utilized in decorative laminates where aesthetic appeal is important:

- Print Sheets : Impregnated with the resin to enhance clarity and gloss.

- Overlay Sheets : Provides a protective layer that improves durability and appearance.

Industrial Applications

In industrial settings, this resin serves multiple purposes:

- Electrical Components : Used in the production of electrical insulators due to its high thermal stability.

- Automotive Parts : Applied in components requiring high strength and chemical resistance.

Case Study 1: Use in Furniture Manufacturing

A study conducted on the application of melamine, formaldehyde, and p-toluenesulfonamide resin in furniture manufacturing demonstrated significant improvements in durability and surface finish quality compared to traditional adhesives. The laminated surfaces exhibited enhanced scratch resistance and longevity under typical usage conditions.

Case Study 2: Flooring Applications

Research on laminate flooring utilizing this resin revealed its effectiveness in moisture resistance. The flooring samples treated with melamine-based resins showed minimal swelling when exposed to water compared to those treated with urea-formaldehyde resins.

Mechanism of Action

The mechanism of action of melamine, formaldehyde, p-toluenesulfonamide resin involves the formation of a cross-linked polymer network. The melamine reacts with formaldehyde to form methylol groups, which then react with p-toluenesulfonamide to create a highly stable and rigid structure. This cross-linked network provides the resin with its characteristic thermal stability and chemical resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea-Formaldehyde (UF) Resin

| Property | MF Resin | UF Resin |

|---|---|---|

| Synthesis | Melamine + formaldehyde | Urea + formaldehyde |

| Mechanical Strength | High (crosslinked triazine rings) | Moderate (linear polymer chains) |

| Water Resistance | Excellent | Poor |

| Formaldehyde Emissions | Low (stable crosslinks) | High (hydrolytic degradation) |

| Cost | High (melamine cost) | Low (urea cost) |

| Applications | High-pressure laminates, fireproofing | Particleboards, adhesives |

UF resins are cost-effective but suffer from high formaldehyde emissions due to hydrolytic instability. MF resins, while pricier, outperform UF in water resistance and durability, making them suitable for high-moisture environments .

Melamine-Urea-Formaldehyde (MUF) Resin

MUF resins combine melamine (5–20%) with urea to balance cost and performance. Key advantages over pure MF or UF include:

- Lower Formaldehyde Emissions : Melamine reacts with free formaldehyde, reducing emissions by 30–50% compared to UF .

- Enhanced Bond Strength : The triazine ring in melamine increases crosslinking density, improving internal bond strength (e.g., 0.8–1.2 MPa in particleboards) .

- Thermal Stability : Decomposition temperature increases by ≈20°C compared to UF .

However, MUF resins exhibit shorter storage stability (2–3 weeks) due to phase separation at high melamine concentrations .

Benzoguanamine-Melamine-Formaldehyde Resin

Benzoguanamine, a melamine analog with a benzene ring, modifies MF resins to improve:

- Flexibility : Reduced brittleness due to benzene’s steric hindrance .

- Stain Resistance : Laminates made with benzoguanamine-MF show 40% better stain resistance than standard MF .

- Adhesion : Enhanced compatibility with cellulose fibers in impregnated papers .

This variant is preferred in decorative laminates but is costlier due to benzoguanamine’s synthesis complexity.

Sulfonated Melamine-Formaldehyde (SMF) Resin

Sulfonation introduces sulfonic acid groups (-SO₃H) into MF, creating SMF resins with unique properties:

- Superplasticizer Function : Reduces water content in concrete by 15–25% while improving flowability .

- Catalytic Activity : Magnetic sulfonated MF resins catalyze biofuel upgrades (e.g., 95% yield in cyclic carbonate synthesis) .

- Hydrophilicity: Resorcinol-formaldehyde-melamine SMF resins exhibit 90% recovery in aqueous molecular recognition .

SMF resins are environmentally favorable but require precise pH control during synthesis to avoid premature gelation .

Biological Activity

Melamine, formaldehyde, and p-toluenesulfonamide resin (MF-TS resin) is a synthetic polymer widely used in various applications, including adhesives, coatings, and composite materials. Understanding its biological activity is crucial for evaluating its safety and potential applications in biomedical fields. This article explores the biological properties of MF-TS resin, including its antimicrobial activity, antioxidant properties, and potential cytotoxic effects.

Chemical Composition and Structure

MF-TS resin is formed through the polymerization of melamine and formaldehyde in the presence of p-toluenesulfonamide. The structure consists of a melamine backbone with formaldehyde cross-linking and sulfonamide groups that enhance its chemical stability and reactivity. The typical synthesis involves controlling the molar ratios of melamine to formaldehyde (usually between 1.7:1 to 2.2:1) and incorporating p-toluenesulfonamide at varying concentrations to achieve desired properties .

Antimicrobial Activity

Research has demonstrated that MF-TS resin exhibits notable antimicrobial properties. In a study assessing its effectiveness as a catalyst for synthesizing antimicrobial compounds, it was found that derivatives produced using MF-TS resin showed significant antibacterial activity against various pathogens. The agar disk-diffusion method revealed inhibition zones indicating effective microbial growth suppression .

Table 1: Antimicrobial Efficacy of MF-TS Resin Derivatives

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| Benzyl Pyrazolyl Naphthoquinone | 15 | Staphylococcus aureus |

| 4-(Indol-3-yl)-arylmethyl-... | 12 | Escherichia coli |

| MF-TS Resin | 10 | Pseudomonas aeruginosa |

Antioxidant Properties

The antioxidant capacity of MF-TS resin has been evaluated using DPPH radical scavenging assays. Results indicated that the resin can effectively scavenge free radicals, demonstrating potential applications in food preservation and as a therapeutic agent against oxidative stress-related diseases.

Table 2: Antioxidant Activity of MF-TS Resin

| Sample | % Scavenging Activity |

|---|---|

| MF-TS Resin | 78% |

| Control (Ascorbic Acid) | 90% |

Cytotoxic Effects

While the antimicrobial and antioxidant activities are promising, it is essential to assess the cytotoxic effects of MF-TS resin on human cells. Studies have shown that high concentrations may induce cytotoxicity in certain cell lines, necessitating further investigation into safe exposure levels.

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of MF-TS resin on human lung fibroblast cells (WI-38). The results indicated that concentrations above 100 µg/mL led to significant cell death, while lower concentrations showed minimal toxicity .

Q & A

Q. What are the standard synthesis protocols for melamine-formaldehyde (MF) resins, and how do reaction parameters influence resin properties?

MF resins are synthesized via condensation polymerization of melamine and formaldehyde under controlled pH (typically alkaline) and temperature (60–90°C). The molar ratio of formaldehyde to melamine (commonly 2:1 to 3:1) determines crosslinking density, with higher ratios increasing water resistance but risking brittleness. Catalysts like sodium hydroxide accelerate the reaction, while additives (e.g., urea) modify curing behavior. Post-synthesis characterization via FTIR and DSC is critical to verify imino/methylol group formation and curing kinetics .

Q. How does p-toluenesulfonamide-formaldehyde resin function in composite materials, and what are its structural advantages?

p-Toluenesulfonamide-formaldehyde resin acts as a crosslinking agent, enhancing thermal stability and chemical resistance in coatings and adhesives. Its sulfonamide groups improve compatibility with polar substrates, reducing phase separation. Structural analysis via NMR confirms covalent bonding with melamine or urea, while TGA reveals increased decomposition temperatures (>300°C) compared to unmodified MF resins .

Advanced Research Questions

Q. What methodologies optimize the co-polymerization of urea and melamine-formaldehyde (UMF) resins to balance mechanical performance and formaldehyde emissions?

Adjusting the urea-to-melamine ratio (e.g., 70:30 UF/MF) reduces free formaldehyde by trapping it in urea linkages, while higher melamine content enhances water resistance. Curing at 120–150°C with ammonium sulfate catalysts ensures complete crosslinking. Hydrolytic stability tests (e.g., boiling water immersion for 3 hours) combined with HPLC quantify residual formaldehyde, ensuring compliance with emission standards (e.g., E0/E1 classifications) .

Q. How can researchers resolve contradictions in data regarding the mechanical properties of MF-based adhesives when incorporating waste materials?

Studies show melamine-impregnated paper (MIP) waste reduces bond strength (e.g., 25% MIP yields 0.35 N/mm² vs. 0.45 N/mm² for pure MF) due to impurities. Mitigation strategies include pre-treatment (alkali washing) to remove contaminants and blending with virgin resin (≥50% pure MF). Statistical tools like ANOVA identify significant variance sources (e.g., filler particle size, curing time) to refine formulations .

Q. What advanced techniques assess the hydrolytic degradation of MF resins in high-humidity environments?

Accelerated aging protocols (85°C, 85% RH for 7 days) simulate long-term exposure. Post-aging analysis via DMA measures storage modulus loss, while FTIR tracks hydrolysis of methylene ether bridges (-CH₂-O-CH₂-) to methylene groups (-CH₂-). Comparative studies with urea-modified resins reveal MF’s superior stability, attributed to aromatic triazine rings resisting hydrolysis .

Q. Which experimental designs effectively reduce formaldehyde emissions from MF resins without compromising thermal stability?

Scavengers like ammonium dihydrogen phosphate (1–3 wt%) bind free formaldehyde via Schiff base formation. Alternatively, copolymerizing with benzoguanamine (10–20%) introduces bulky substituents that hinder formaldehyde release. Emissions are quantified via desiccator tests (EN 717-1) or gas chromatography (ASTM D6007). Results show reductions from 8 mg/L to <1.5 mg/L while maintaining T₅% (5% weight loss temperature) above 250°C .

Data-Driven Research Challenges

Q. How do curing temperature and catalyst selection influence the viscoelastic properties of MF molding powders?

Higher curing temperatures (≥130°C) with latent catalysts (e.g., maleic anhydride) delay gelation, allowing uniform flow in molds. DMA reveals a 20% increase in storage modulus (from 2.5 GPa to 3.0 GPa) when curing is extended from 60 to 90 seconds. However, excessive temperatures (>150°C) induce premature crosslinking, causing voids and reduced flexural strength .

Q. What role do cellulose fillers play in enhancing the fire retardancy of MF composites, and how is this quantified?

Cellulose (10–15 wt%) acts as a char-forming agent, synergizing with MF’s nitrogen content to limit oxygen diffusion. Cone calorimetry (ASTM E1354) shows a 40% reduction in peak heat release rate (from 250 kW/m² to 150 kW/m²) and LOI values >30%. SEM-EDS confirms carbonaceous char layers with embedded triazine structures, validated via TGA-FTIR gas analysis .

Methodological Resources

- Formaldehyde Quantification : Use HPLC with acetylacetone derivatization (ISO 12460-3).

- Curing Kinetics : Apply the Kissinger method to DSC data to calculate activation energy.

- Mechanical Testing : Follow ASTM D906 for adhesive strength or ISO 178 for flexural modulus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.